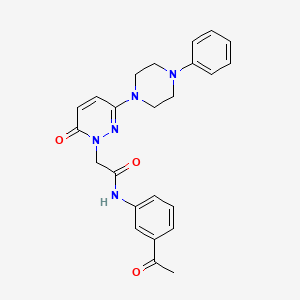![molecular formula C17H16N4O2 B12164283 N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide](/img/structure/B12164283.png)
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(ピリジン-3-イル)-1H-ベンゾイミダゾール-5-イル]テトラヒドロフラン-2-カルボキサミドは、その独特の構造特性と潜在的な用途から、様々な科学分野で大きな関心を集めている複雑な有機化合物です。この化合物は、ベンゾイミダゾールコアがピリジン環とテトラヒドロフランカルボキサミド部分に結合した構造をしており、研究および産業用途のための汎用性の高い分子となっています。
準備方法
合成経路と反応条件
N-[2-(ピリジン-3-イル)-1H-ベンゾイミダゾール-5-イル]テトラヒドロフラン-2-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下が含まれます。
ベンゾイミダゾールコアの形成: ベンゾイミダゾールコアは、o-フェニレンジアミンとカルボン酸またはその誘導体を酸性条件下で縮合させることで合成できます。
ピリジン環の導入: ピリジン環は、カップリング反応、特に鈴木反応やヘック反応などのパラジウム触媒クロスカップリング反応を用いて導入されます。
テトラヒドロフランカルボキサミドの形成: 最終段階では、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などの試薬を用いたアミドカップリング反応により、テトラヒドロフランカルボキサミド部分を形成します。
工業生産方法
工業的な環境では、この化合物の生産は、収量と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、反応をより大きな容量にスケールアップすることが含まれます。
化学反応解析
反応の種類
N-[2-(ピリジン-3-イル)-1H-ベンゾイミダゾール-5-イル]テトラヒドロフラン-2-カルボキサミドは、様々な化学反応を起こす可能性があり、その中には以下のような反応が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができ、カルボン酸などの酸化誘導体の生成につながる可能性があります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬を用いて還元反応を行うことができます。これは、カルボキサミド基をアミンに還元する可能性があります。
置換: この化合物は、特にピリジン環で、ハロゲン化アルキルやアシルクロリドなどの試薬を用いて求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)
還元: 水素化アルミニウムリチウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)
置換: ハロゲン化アルキル、アシルクロリド
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってカルボン酸が生成される一方で、還元によってアミンが生成される可能性があります。置換反応は、分子に様々な官能基を導入することができ、その汎用性を高めます。
科学研究における用途
N-[2-(ピリジン-3-イル)-1H-ベンゾイミダゾール-5-イル]テトラヒドロフラン-2-カルボキサミドは、科学研究において幅広い用途を有しています。
化学: 特に医薬品や農薬の開発において、より複雑な分子の合成のためのビルディングブロックとして使用されています。
生物学: 抗菌作用、抗ウイルス作用、抗癌作用など、その潜在的な生物活性が研究されています。
医学: 特に癌や感染症の治療において、治療薬としての可能性が調査されています。
工業: ポリマーや触媒など、特定の性質を持つ新素材の開発に利用されています。
化学反応の分析
Types of Reactions
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility.
科学的研究の応用
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
N-[2-(ピリジン-3-イル)-1H-ベンゾイミダゾール-5-イル]テトラヒドロフラン-2-カルボキサミドの作用機序は、その特定の用途によって異なります。医薬品化学においては、次のような作用によって作用する可能性があります。
酵素の標的: キナーゼやプロテアーゼなどの疾患経路に関与する特定の酵素を阻害します。
DNA/RNAとの相互作用: 核酸に結合し、その機能を阻害します。これは、抗ウイルス薬や抗癌薬に有用な可能性があります。
受容体の調節: 特定の受容体でアゴニストまたはアンタゴニストとして作用し、細胞シグナル伝達経路に影響を与えます。
類似化合物の比較
N-[2-(ピリジン-3-イル)-1H-ベンゾイミダゾール-5-イル]テトラヒドロフラン-2-カルボキサミドは、次のような類似化合物と比較することができます。
ベンゾイミダゾール誘導体: アルベンダゾールやメベンダゾールなどの、抗寄生虫薬として使用される化合物。
ピリジン誘導体: ニコチンアミドやピリドキシンなどの、必須ビタミン。
テトラヒドロフラン誘導体: 様々な化学反応の溶媒として使用される、テトラヒドロフランそのもの。
結論
N-[2-(ピリジン-3-イル)-1H-ベンゾイミダゾール-5-イル]テトラヒドロフラン-2-カルボキサミドは、その複雑な構造と汎用的な用途から、大きな関心を集めている化合物です。その合成には複数の段階が含まれ、様々な化学反応を起こす可能性があります。この化合物は、化学、生物学、医学、および工業において有望な用途を持ち、類似化合物よりも独特の作用機序と潜在的な利点を持っています。
類似化合物との比較
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which are essential vitamins.
Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran itself, which is used as a solvent in various chemical reactions.
Conclusion
This compound is a compound of significant interest due to its complex structure and versatile applications. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound has promising applications in chemistry, biology, medicine, and industry, with unique mechanisms of action and potential advantages over similar compounds.
特性
分子式 |
C17H16N4O2 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c22-17(15-4-2-8-23-15)19-12-5-6-13-14(9-12)21-16(20-13)11-3-1-7-18-10-11/h1,3,5-7,9-10,15H,2,4,8H2,(H,19,22)(H,20,21) |
InChIキー |
AYDKTTRBTDJXEA-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12164207.png)
![(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B12164209.png)

![(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12164216.png)
![2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12164230.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12164236.png)
![N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine](/img/structure/B12164239.png)
![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164240.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12164253.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12164258.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12164269.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164270.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B12164274.png)
